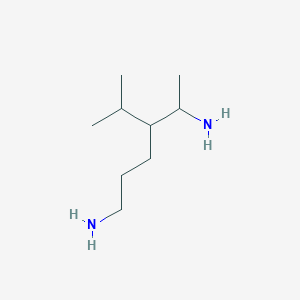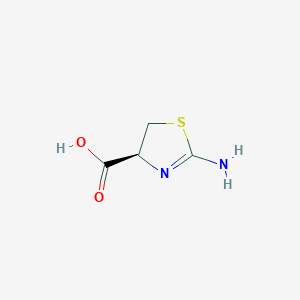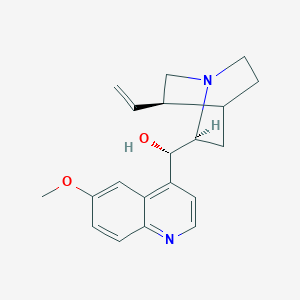
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) is a chemical compound that belongs to the oxazole family. This compound has several applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) is not completely understood. However, it is believed that this compound exerts its biological activity by inhibiting certain enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) have been studied extensively. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antimicrobial activity against certain bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) in lab experiments is its ease of synthesis. It is also relatively stable, which makes it easy to handle and store. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI). One area of research could focus on the development of new synthetic methods for this compound. Another area of research could focus on the development of new pharmaceutical compounds based on 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI). Additionally, research could focus on the mechanism of action of this compound and its potential applications in treating various diseases.
Conclusion:
In conclusion, 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) is a chemical compound that has several applications in scientific research. It is used as a starting material for the synthesis of various pharmaceutical compounds and has been shown to have anti-inflammatory, analgesic, and antipyretic effects. While there are some limitations to using this compound in lab experiments, there are several future directions for research on 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) that could lead to the development of new and innovative pharmaceutical compounds.
Métodos De Síntesis
The synthesis of 4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) involves the reaction of 2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid with methanol and concentrated sulfuric acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained as a colorless liquid.
Aplicaciones Científicas De Investigación
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) has several applications in scientific research. It is used as a starting material for the synthesis of various pharmaceutical compounds. It is also used as a building block for the synthesis of biologically active molecules. Some of the applications of this compound include the synthesis of anticancer agents, anti-inflammatory agents, and antimicrobial agents.
Propiedades
IUPAC Name |
methyl 2-propan-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-9-6(4-12-7)8(10)11-3/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOCYBLYCISXHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(CO1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxazolecarboxylicacid,4,5-dihydro-2-(1-methylethyl)-,methylester(9CI) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

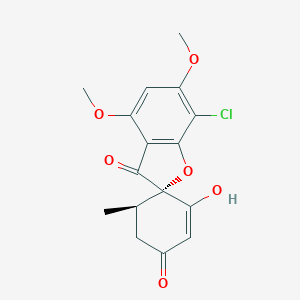
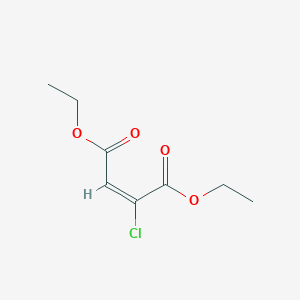

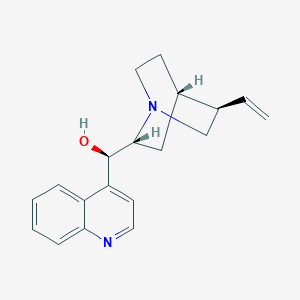

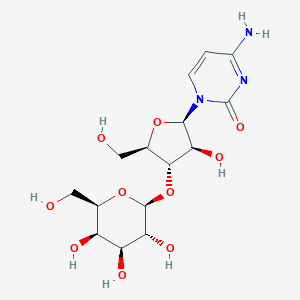



![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)
